An In-depth Technical Guide to 1-Chloroisoquinoline-5-sulfonyl Chloride: Synthesis, Characterization, and Application in Drug Discovery
An In-depth Technical Guide to 1-Chloroisoquinoline-5-sulfonyl Chloride: Synthesis, Characterization, and Application in Drug Discovery
This guide provides a comprehensive technical overview of 1-chloroisoquinoline-5-sulfonyl chloride, a pivotal intermediate in the synthesis of a significant class of kinase inhibitors. Geared towards researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, reactivity, and applications of this versatile building block, with a particular focus on its role in the development of Rho-kinase (ROCK) inhibitors.
Introduction: A Key Scaffold in Kinase Inhibition
1-Chloroisoquinoline-5-sulfonyl chloride has emerged as a molecule of significant interest in medicinal chemistry. Its rigid bicyclic aromatic structure, combined with the reactive sulfonyl chloride moiety, makes it an ideal starting material for the synthesis of targeted therapeutics. The isoquinoline sulfonamide framework is a well-established pharmacophore, most notably for inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). Dysregulation of the ROCK signaling pathway is implicated in a multitude of pathologies, including hypertension, glaucoma, cancer metastasis, and neurological disorders, making it a compelling therapeutic target.[1] This guide aims to provide a detailed, field-proven understanding of 1-chloroisoquinoline-5-sulfonyl chloride, empowering researchers to effectively utilize this compound in their drug discovery endeavors.
Physicochemical and Spectroscopic Profile
Accurate identification and characterization of starting materials are fundamental to successful synthesis. Below are the key identifiers and properties of 1-chloroisoquinoline-5-sulfonyl chloride and its commonly used hydrochloride salt.
Table 1: Physicochemical Properties
| Property | 1-Chloroisoquinoline-5-sulfonyl chloride | 1-Chloroisoquinoline-5-sulfonyl chloride HCl |
| CAS Number | 141519-77-9[2] | 105627-81-4[3] |
| Molecular Formula | C₉H₅Cl₂NO₂S | C₉H₅Cl₂NO₂S · HCl |
| Molecular Weight | 262.1 g/mol [2] | 298.57 g/mol |
| Appearance | Off-White Solid[2] | Crystalline solid |
| Storage | 2-8°C Refrigerator[2] | Room temperature, under inert gas |
Spectroscopic Characterization
While specific, detailed spectra for 1-chloroisoquinoline-5-sulfonyl chloride are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the isoquinoline ring will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to coupling with adjacent protons. The electron-withdrawing nature of the chloro and sulfonyl chloride groups will cause downfield shifts of the aromatic protons.
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¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the isoquinoline ring. The carbons directly attached to the chlorine and the sulfonyl chloride group will be significantly deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group. Key vibrational frequencies to expect are in the regions of 1370-1410 cm⁻¹ (asymmetric SO₂ stretch) and 1166-1204 cm⁻¹ (symmetric SO₂ stretch).[4]
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the two chlorine atoms will be observed, with prominent M+2 and M+4 peaks.
Synthesis of 1-Chloroisoquinoline-5-sulfonyl Chloride
The synthesis of 1-chloroisoquinoline-5-sulfonyl chloride hydrochloride is typically achieved through a two-step process starting from 1-chloroisoquinoline. The overall workflow involves an electrophilic sulfonation followed by chlorination of the resulting sulfonic acid.
Synthesis of the Precursor: 1-Chloro-5-isoquinolinesulfonic Acid
The first step is the sulfonation of 1-chloroisoquinoline. This is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃), often in the form of fuming sulfuric acid, acts as the electrophile. The substitution occurs preferentially at the C5 and C8 positions of the benzene ring of the isoquinoline, as these are the most electron-rich and sterically accessible positions.[5] The reaction conditions can be tuned to favor the formation of the desired 5-sulfonic acid isomer.
Conversion to the Sulfonyl Chloride: A Detailed Protocol
The conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
Experimental Protocol: Synthesis of 1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride
Materials:
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1-Chloro-5-isoquinolinesulfonic acid
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Thionyl chloride (SOCl₂)
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N,N-dimethylformamide (DMF)
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Dichloromethane (DCM)
Procedure:
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To a flask containing thionyl chloride, add 1-chloro-5-isoquinolinesulfonic acid and a catalytic amount of N,N-dimethylformamide.
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Heat the mixture to reflux (approximately 80-85 °C) for 2 hours.
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After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
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Add dichloromethane to the residue to precipitate the product.
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Collect the crystalline product by filtration.
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Wash the crystals with a small amount of cold dichloromethane.
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Dry the product under vacuum to yield 1-chloroisoquinoline-5-sulfonyl chloride hydrochloride.
Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors
The primary and most significant application of 1-chloroisoquinoline-5-sulfonyl chloride is as a key building block for the synthesis of ROCK inhibitors. The sulfonyl chloride group serves as an electrophilic handle for coupling with various amine-containing fragments, allowing for the generation of a diverse library of sulfonamide derivatives.
The Rho-Kinase (ROCK) Signaling Pathway
The ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction. The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK then phosphorylates downstream substrates, leading to various cellular responses. Inhibition of ROCK is a promising therapeutic strategy for diseases characterized by excessive smooth muscle contraction or cellular migration.
Synthesis of Fasudil: A Case Study
Fasudil (HA-1077) is a potent ROCK inhibitor that has been approved for clinical use in Japan and China for the treatment of cerebral vasospasm.[6] The synthesis of Fasudil provides an excellent example of the utility of 1-chloroisoquinoline-5-sulfonyl chloride.
Experimental Workflow: Synthesis of Fasudil Hydrochloride
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Neutralization of the Starting Material: 1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride is first neutralized with a mild base, such as sodium bicarbonate solution, to generate the free sulfonyl chloride in a suitable organic solvent like dichloromethane.[7]
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Sulfonamide Bond Formation: The solution of 1-chloroisoquinoline-5-sulfonyl chloride is then reacted with homopiperazine. The nucleophilic secondary amine of homopiperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond.[7]
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Workup and Purification: The reaction mixture is worked up to remove unreacted starting materials and byproducts. This typically involves acid-base extractions.
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Salt Formation: The resulting free base of Fasudil is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as methanol, to facilitate crystallization and purification.[7]
Other ROCK Inhibitors and Structure-Activity Relationships (SAR)
The versatility of 1-chloroisoquinoline-5-sulfonyl chloride allows for the synthesis of a wide range of ROCK inhibitors beyond Fasudil. Modifications to the amine coupling partner can significantly impact potency and selectivity. For example, the development of inhibitors like H-1152P, which incorporates a 4-methylisoquinoline scaffold, has led to increased selectivity for ROCK over other kinases.[1] The introduction of a fluorine atom at the 4-position of the isoquinoline ring, as seen in the precursor to Ripasudil, can also enhance potency.[8] These examples highlight the importance of the isoquinoline-5-sulfonyl chloride core as a privileged scaffold in the design of next-generation ROCK inhibitors.
Reactivity, Stability, and Safe Handling
As with all reactive chemical intermediates, a thorough understanding of the reactivity, stability, and handling requirements of 1-chloroisoquinoline-5-sulfonyl chloride is essential for its safe and effective use in the laboratory.
Reactivity Profile
The reactivity of 1-chloroisoquinoline-5-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles, including:
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Amines: to form sulfonamides.
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Alcohols: to form sulfonate esters.
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Water: to hydrolyze back to the corresponding sulfonic acid. This highlights the need for anhydrous reaction conditions.
Stability and Storage
Sulfonyl chlorides are generally sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Over time, hydrolysis can occur, leading to the formation of the less reactive sulfonic acid. It is recommended to use freshly opened or properly stored material for best results.
Safe Handling and Personal Protective Equipment (PPE)
1-Chloroisoquinoline-5-sulfonyl chloride and its hydrochloride salt are corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. Therefore, it is imperative to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
1-Chloroisoquinoline-5-sulfonyl chloride is a valuable and versatile building block in the field of medicinal chemistry, particularly for the development of ROCK inhibitors. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the generation of diverse compound libraries. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its successful application in the discovery of novel therapeutics for a range of diseases.
References
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- Guerra, F. S., Oliveira, R. G., Fraga, C. A. M., & Fernandes, P. D. (2017). ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells.
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